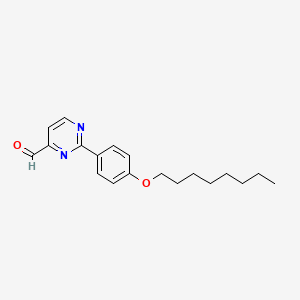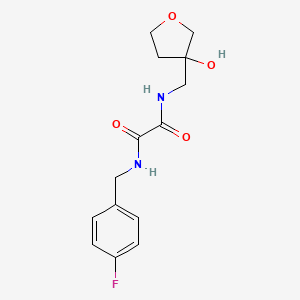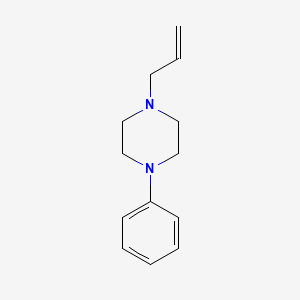
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with similar structural features have demonstrated significant antimicrobial activity. For example, sulfonyl hydrazones with piperidine derivatives have shown notable antioxidant capacity and anticholinesterase activity, indicating potential as antimicrobial agents (Karaman et al., 2016). Similarly, novel methylpyrimidine sulfonyl piperazine derivatives were synthesized, showing promising antibacterial and anthelmintic activities (Mohan et al., 2014). These findings suggest a broad spectrum of antimicrobial efficacy, which could be explored for the development of new therapeutic agents.
Anti-inflammatory and Analgesic Applications
The synthesis of novel compounds derived from pyrimidine and related structures has been linked to anti-inflammatory and analgesic properties. For instance, benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and identified as possessing both anti-inflammatory and analgesic activities, highlighting their potential as pain management and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Anticancer Applications
Several synthesized derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their ability to inhibit the proliferation of various cancer cells, with certain compounds showing promising activity (Mallesha et al., 2012). This suggests the potential for these compounds to be developed into anticancer therapies.
Propriétés
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-4-6-15-29-18-7-9-19(10-8-18)30(26,27)25-13-11-24(12-14-25)20-16-21(28-5-2)23-17(3)22-20/h7-10,16H,4-6,11-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKRWGAYNZOJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)



![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)


![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)